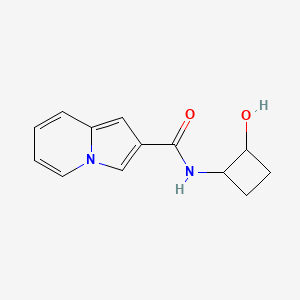

N-(2-hydroxycyclobutyl)indolizine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-hydroxycyclobutyl)indolizine-2-carboxamide” is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.267. It is a derivative of indole-2-carboxamides, which have been the focus of many researchers in the study of pharmaceutical compounds .

Synthesis Analysis

The synthesis of indole-2-carboxamides, such as “N-(2-hydroxycyclobutyl)indolizine-2-carboxamide”, involves the effect of a carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis

The indole compound, which is a part of “N-(2-hydroxycyclobutyl)indolizine-2-carboxamide”, is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Physical And Chemical Properties Analysis

“N-(2-hydroxycyclobutyl)indolizine-2-carboxamide” has a molecular formula of C13H14N2O2 and a molecular weight of 230.267.Wissenschaftliche Forschungsanwendungen

Domino Synthesis Reactions

Indolizine derivatives, such as 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, have been synthesized through a novel one-pot domino reaction. This process involves alkyl or aryl isocyanides and pyridine-2-carbaldehyde in the presence of acetoacetanilide, without any prior activation or modification, demonstrating the efficiency and versatility of indolizine derivatives in synthetic organic chemistry (Ziyaadini et al., 2011).

Potential Application to Tropical Diseases

Isoxazoline indolizine amide compounds, designed and prepared for potential application to tropical diseases, showcase the therapeutic potential of indolizine derivatives. These compounds, with their structurally strategic synthesis, demonstrate the broad applicability of indolizines in medicinal chemistry (Zhang et al., 2014).

C–H Carboxamidation via Lewis Acid Catalysis

Indolizine derivatives have also been utilized in Lewis acid-catalyzed regioselective C–H carboxamidation, showcasing a novel, efficient, and metal-free method for the functionalization of indolizines. This method expands the toolkit for N-heterocycle modification, demonstrating the compound's utility in organic synthesis and potential for creating fluorescent probes due to some derivatives exhibiting high fluorescence intensity (Song et al., 2021).

Amidation of Morita–Baylis–Hillman–Derived Indolizines

The use of propylphosphonic acid anhydride for the amidation of indolizine-2-carboxylic acids to create a series of indolizine-2-carboxamido derivatives illustrates the compound's role in developing molecules with potential medicinal applications. This synthesis route highlights the versatility of indolizine derivatives in creating a wide array of compounds with potential bioactivity (Sekgota et al., 2021).

Synthesis and Autoxidation Studies

Research into the synthesis and autoxidation of new tetracyclic 9H,10H-indolizino[1,2-b]indole-1-ones has provided insights into the chemical behavior of indolizine derivatives under oxidative conditions. These studies not only contribute to our understanding of indolizine chemistry but also to the development of novel compounds with potential applications in materials science and medicinal chemistry (Bhattacharya et al., 2001).

Wirkmechanismus

Target of Action

The primary target of N-(2-hydroxycyclobutyl)indolizine-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for antitubercular agents .

Mode of Action

N-(2-hydroxycyclobutyl)indolizine-2-carboxamide interacts with MmpL3, inhibiting its function . This binding profile is similar to that of the indoleamide ligand ICA38 .

Biochemical Pathways

The inhibition of MmpL3 disrupts the normal functioning of Mycobacterium tuberculosis, leading to growth inhibition .

Pharmacokinetics

The compound has been shown to exhibit high selective activity towards mycobacterium tuberculosis over mammalian cells , suggesting it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of N-(2-hydroxycyclobutyl)indolizine-2-carboxamide’s action is the inhibition of Mycobacterium tuberculosis growth . This is achieved through the disruption of MmpL3 function, which is crucial for the survival and virulence of the bacteria .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-hydroxycyclobutyl)indolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-12-5-4-11(12)14-13(17)9-7-10-3-1-2-6-15(10)8-9/h1-3,6-8,11-12,16H,4-5H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLUIHPPMDHOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC(=O)C2=CN3C=CC=CC3=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxycyclobutyl)indolizine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2804191.png)

![4-bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2804195.png)

![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2804197.png)

![diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2804199.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2804200.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2804201.png)

![N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2804207.png)

![8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2804208.png)

![N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2804210.png)